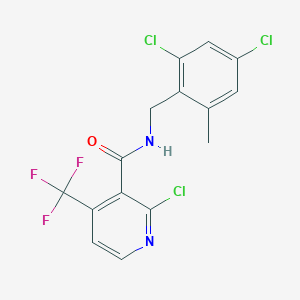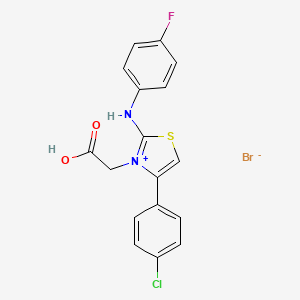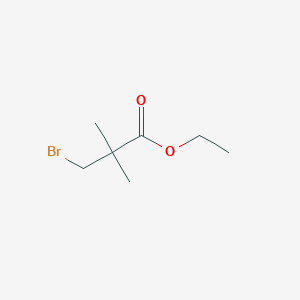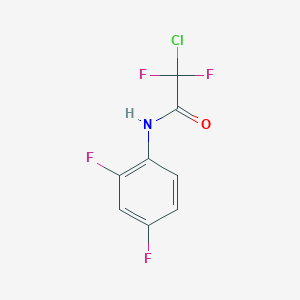
2-chloro-N-(2,4-dichloro-6-methylbenzyl)-4-(trifluoromethyl)nicotinamide
Descripción general
Descripción
2-chloro-N-(2,4-dichloro-6-methylbenzyl)-4-(trifluoromethyl)nicotinamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the nicotinamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-(2,4-dichloro-6-methylbenzyl)-4-(trifluoromethyl)nicotinamide is not well understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have a variety of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, as well as antioxidant activity. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-(2,4-dichloro-6-methylbenzyl)-4-(trifluoromethyl)nicotinamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying cancer cell growth and proliferation. Additionally, its anti-inflammatory and antioxidant activity make it a useful tool for studying these processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-(2,4-dichloro-6-methylbenzyl)-4-(trifluoromethyl)nicotinamide. One area of interest is in the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurodegenerative diseases and inflammation. Finally, research is needed to assess the safety and toxicity of this compound in humans, as well as its potential for drug development.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,4-dichloro-6-methylbenzyl)-4-(trifluoromethyl)nicotinamide has been shown to have potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines. It has been suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Propiedades
IUPAC Name |
2-chloro-N-[(2,4-dichloro-6-methylphenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O/c1-7-4-8(16)5-11(17)9(7)6-23-14(24)12-10(15(19,20)21)2-3-22-13(12)18/h2-5H,6H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPBJGPNYHPFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-Chlorophenyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide](/img/structure/B3041343.png)





![O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate](/img/structure/B3041354.png)


![4-({[(2,6-Dichlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041358.png)
![3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride](/img/structure/B3041359.png)
![4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041362.png)
![4-{3-[(4-chlorophenyl)thio]-2,5-dioxotetrahydro-1H-pyrrol-1-yl}-3-fluorobenzene-1-sulphonyl fluoride](/img/structure/B3041363.png)